molecular formula C9H11N3O2S B1488510 2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1292175-73-5

2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B1488510
CAS No.: 1292175-73-5
M. Wt: 225.27 g/mol
InChI Key: LQWCFPGCTMOSJM-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminoethylamine with appropriate thiadiazine derivatives under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines or amides.

Scientific Research Applications

2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activity, making it useful in drug discovery and development.

  • Medicine: It could be explored for its therapeutic properties in treating various diseases.

  • Industry: The compound may find applications in the production of materials, chemicals, or pharmaceuticals.

Comparison with Similar Compounds

  • 2-Aminoethoxyethanol: Another compound with similar structural features.

  • 2-Aminoethylamine: A related compound that can be used in the synthesis of thiadiazines.

Uniqueness: 2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural arrangement and potential applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-8-3-1-2-4-9(8)15(12,13)14/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWCFPGCTMOSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN(S2(=O)=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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